1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide
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Overview
Description
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole ring and a thiazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Thiazole Moiety: The thiazole ring can be introduced through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Indole and Thiazole Rings: The final step involves coupling the indole and thiazole rings through a condensation reaction, typically using coupling reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base such as lutidine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiazole sulfur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-carboxamide: Lacks the thiazole moiety, making it less versatile in terms of biological activity.
N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide: Contains a benzothiazine ring instead of an indole ring, leading to different biological properties.
Uniqueness
1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-6-carboxamide is unique due to its combination of an indole ring and a thiazole moiety, which imparts a wide range of biological activities and makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H13N3OS |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-methyl-N-(4-methyl-1,3-thiazol-2-yl)indole-6-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-9-8-19-14(15-9)16-13(18)11-4-3-10-5-6-17(2)12(10)7-11/h3-8H,1-2H3,(H,15,16,18) |
InChI Key |
HNFXVAOHBQUPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C |
Origin of Product |
United States |
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